molecular formula C16H17NO2 B3059337 2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione CAS No. 98208-18-5

2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B3059337
CAS No.: 98208-18-5
M. Wt: 255.31 g/mol
InChI Key: LBDUZHZSJNMCHP-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione is a compound that features an indole moiety fused to a cyclohexane ring with two ketone groups. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some indole derivatives have shown a synergistic increase in inflammatory molecules and cytokine production in certain cell types .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Some indole derivatives have been shown to exhibit high fluorescence quantum yield and good thermal stability, which could be relevant for long-term studies .

Dosage Effects in Animal Models

The dosage effects of 2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione in animal models have not been reported. Some indole derivatives have shown significant antidepressant-like action and potent sedative activity at different dosages .

Metabolic Pathways

Indole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid .

Transport and Distribution

Some indole derivatives have been used as luminogens in organic light-emitting diode applications, suggesting potential for transport and distribution within cells .

Subcellular Localization

Indole derivatives are known to interact with various cellular compartments and organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of indole derivatives with cyclohexane-1,3-dione under specific conditions. One common method includes the use of a base-promoted reaction where the indole derivative reacts with cyclohexane-1,3-dione in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione is unique due to its fused cyclohexane ring with two ketone groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(2)7-13(18)15(14(19)8-16)11-9-17-12-6-4-3-5-10(11)12/h3-6,9,15,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDUZHZSJNMCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355231
Record name 2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98208-18-5
Record name 2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione of Example 1e (74.8 g, 0.25 mol) and methanol (30 mL), a solution of sodium hydroxide (30 g, 0.75 mol) in water (300 mL) was added at room temperature under stirring. The reaction mixture was heated at 60° C. for 2 h under stirring, and then activated charcoal (10 g) and water (300 mL) were added. The mixture was stirred for 10 min, charcoal was filtered off, and the filtrate was acidified with hydrochloric acid to pH 2. The solid product was filtered off, washed with water and dried to give 38.3 g (60%) of the colorless solid; m.p. 173° C.
Quantity
74.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione
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2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione
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2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione
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2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 5
2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 6
2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione

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